molecular formula C7H6IN3 B12839870 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12839870
M. Wt: 259.05 g/mol
InChI Key: PMXGRSVGBIQWAZ-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a halogenated heterocyclic compound characterized by a fused triazole-pyridine core substituted with an iodine atom at position 6 and a methyl group at position 3. This compound’s iodine substituent introduces distinct electronic and steric effects, which may influence its reactivity, solubility, and biological activity compared to similar triazolopyridines .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3

InChI Key

PMXGRSVGBIQWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=NN12)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridines and nitriles can be used as starting materials for the preparation of these compounds .

Industrial Production Methods

Industrial production methods for 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of triazolopyridines include oxidizers like sodium hypochlorite and lead tetraacetate, as well as catalysts such as copper bromide and 1,10-phenanthroline .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

RORγt Inhibition

Recent studies have highlighted the potential of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives as potent inhibitors of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). This receptor plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis. For instance, a novel derivative demonstrated an IC50 value of 41 nM in inhibiting RORγt activity, showcasing its efficacy in modulating cytokine production, particularly IL-17A, which is pivotal in inflammatory responses .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro evaluations indicated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for synthesized derivatives were comparable to established antibiotics like streptomycin, suggesting potential applications in developing new antimicrobial agents .

Synthesis Techniques

The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods including microwave-assisted synthesis and traditional organic synthesis techniques. A catalyst-free method has been reported that enhances yield while minimizing environmental impact .

Case Study: In Vivo Efficacy

A study investigated the in vivo effects of a derivative of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine on IL-17A production in a mouse model. The compound was administered at varying doses (3 to 100 mg/kg), resulting in significant dose-dependent inhibition of IL-17A production. This finding underscores the potential therapeutic application of this compound in treating autoimmune disorders .

Case Study: Antitubercular Activity

Another area of exploration is the antitubercular activity of related triazolo[1,5-a]pyridine derivatives. Compounds derived from this scaffold have been evaluated for their ability to inhibit Mycobacterium tuberculosis growth. Some derivatives exhibited MIC values below 0.8 μmol/L, indicating strong potential for further development as antitubercular agents .

Data Summary Table

Application AreaFindings/ResultsReferences
RORγt InhibitionIC50 = 41 nM for derivative; inhibits IL-17A production
Antimicrobial ActivityModerate activity against S. aureus and E. coli; MIC comparable to streptomycin
In Vivo EfficacyDose-dependent inhibition of IL-17A in mouse model
Antitubercular ActivityMIC values < 0.8 μmol/L against M. tuberculosis

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-59-7): The bromine atom at position 6 provides moderate electronegativity and polarizability. Methyl at position 5 enhances lipophilicity, improving membrane permeability in biological systems .
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) :

    • Lacks the methyl group at position 5, resulting in lower steric bulk and different electronic distribution. This compound is reported as a white to pale yellow crystalline solid with solubility in organic solvents .
  • 6-Iodo-5-methyl derivative :

    • Iodine’s larger atomic radius increases steric hindrance and polarizability, which may reduce solubility but improve halogen bonding interactions in biological targets. The methyl group at position 5 further modulates lipophilicity .

Physical Properties

Compound Solubility Melting Point Molecular Weight
6-Bromo-5-methyl (CAS 746668-59-7) Organic solvents Not reported 237.06 g/mol
6-Bromo (CAS 356560-80-0) DMF, EtOAc Not reported 213.02 g/mol
6-Iodo-5-methyl (Inferred) Moderate in organics Higher than Br 284.04 g/mol

Note: Data inferred from bromo analogs; iodine’s higher molecular weight and steric effects likely reduce solubility compared to bromo derivatives .

Biological Activity

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

The compound can be synthesized via various methods. One notable approach involves microwave-mediated synthesis, which offers an eco-friendly and efficient route without the need for catalysts. This method has been reported to yield high purity and good yields of triazolo derivatives under controlled conditions .

Antitumor Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. For instance, compounds derived from triazolo structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, studies have highlighted the ability of these compounds to disrupt tubulin dynamics, leading to mitotic arrest in cancer cells .

Enzyme Inhibition

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in treating conditions such as asthma and erectile dysfunction by enhancing cyclic nucleotide levels . The compound's structure allows it to effectively bind to the enzyme's active site, thereby modulating its activity.

The mechanism by which 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects is primarily through interaction with specific molecular targets within cells. For example:

  • Tubulin Binding : It has been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest .
  • Gene Expression Modulation : Some studies suggest that treatment with this compound can alter gene expression profiles associated with differentiation in leukemia cells .

Study 1: Antitumor Efficacy

In a study evaluating the effects of various triazole derivatives on cancer cell lines (e.g., HeLa and HL-60), it was found that 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine significantly upregulated CD11b expression after treatment for four days. This suggests its potential role in promoting differentiation in acute myeloid leukemia (AML) cells .

Study 2: PDE Inhibition

A patent describes the use of substituted triazoles as PDE inhibitors. In vitro assays demonstrated that 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine effectively inhibited PDE2 activity with an IC50 value indicative of its potential therapeutic application in conditions related to cyclic nucleotide signaling .

Comparative Analysis of Biological Activities

Compound Biological Activity IC50/EC50 Values Target
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineAntitumor (AML)EC50 ~ 10 μMCD11b upregulation
Other Triazole DerivativesPDE InhibitionIC50 ~ 50 nMPDE2
Pyrazolo[1,5-a]pyrimidinesFluorescent biomarkersN/ALipid droplet detection

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